4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with 4-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Chemical Reactions Analysis
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other nucleophiles replace the methoxycarbonyl group.
Scientific Research Applications
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs.
7-hydroxy-4-methylcoumarin: Exhibits strong fluorescence and is used in fluorescent probes and dyes.
4-hydroxycoumarin: A precursor in the synthesis of anticoagulant medications like warfarin.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-17(20)13-8-6-12(7-9-13)11-24-18(21)15-10-14-4-2-3-5-16(14)25-19(15)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZASIZDMLGERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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